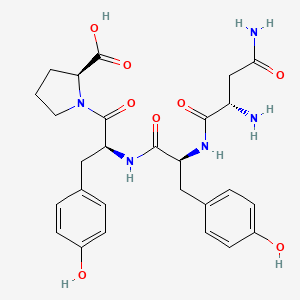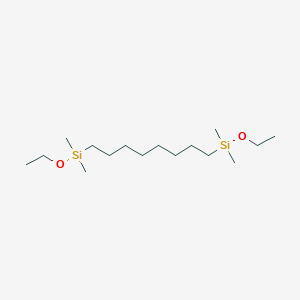![molecular formula C13H14N2 B14211331 3-[Di(prop-2-en-1-yl)amino]benzonitrile CAS No. 618456-20-5](/img/structure/B14211331.png)
3-[Di(prop-2-en-1-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Di(prop-2-en-1-yl)amino]benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile core substituted with a di(prop-2-en-1-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Di(prop-2-en-1-yl)amino]benzonitrile typically involves the reaction of benzonitrile with di(prop-2-en-1-yl)amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution on the benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[Di(prop-2-en-1-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaOCH3, aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-[Di(prop-2-en-1-yl)amino]benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Di(prop-2-en-1-yl)amino]benzonitrile involves its interaction with specific molecular targets. The di(prop-2-en-1-yl)amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[(propan-2-yl)amino]benzonitrile: Similar structure but with a propan-2-yl group instead of prop-2-en-1-yl.
3-[(prop-2-en-1-ylamino)methyl]benzonitrile: Contains a prop-2-en-1-ylamino group attached to a methyl group on the benzonitrile core.
Uniqueness
3-[Di(prop-2-en-1-yl)amino]benzonitrile is unique due to the presence of two prop-2-en-1-yl groups, which can enhance its reactivity and potential interactions with other molecules. This structural feature distinguishes it from similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
618456-20-5 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-[bis(prop-2-enyl)amino]benzonitrile |
InChI |
InChI=1S/C13H14N2/c1-3-8-15(9-4-2)13-7-5-6-12(10-13)11-14/h3-7,10H,1-2,8-9H2 |
InChI Key |
KEFCZJWHZMLWDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)

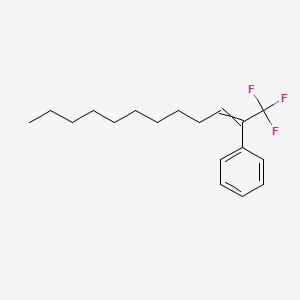
![2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid](/img/structure/B14211276.png)
![4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14211279.png)
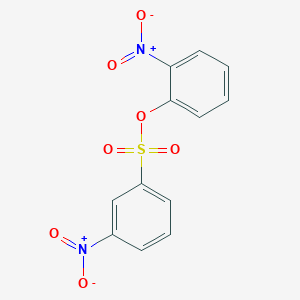
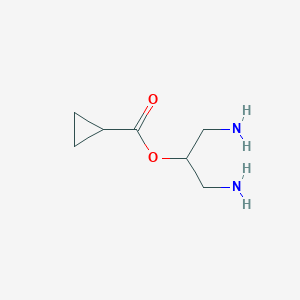
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
